13-Oxopodocarp-8(14)-en-18-oic acid

Anti-inflammatory Cyclooxygenase inhibition Lipoxygenase inhibition

Standard diterpenes like podocarpic acid fail to replicate NF-κB or NK-1 activity, wasting research resources. 13-Oxopodocarp-8(14)-en-18-oic acid provides validated multi-target pharmacology: • NF-κB inhibition (IC50 3.90-12.06 µM) - 2.3- to 5.4-fold more potent than structural analogs • NK-1 receptor antagonism (IC50 0.28-0.33 µM) - unique among natural diterpenoids • Antibacterial MIC 9.80-24.31 µM (K. pneumoniae, P. aeruginosa) Certified natural product from Pinus pinaster. Immediate shipment for inflammation, pain signaling, or antimicrobial SAR studies.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
Cat. No. B12402705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxopodocarp-8(14)-en-18-oic acid
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O
InChIInChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1
InChIKeyDXXGHDAWCPTRPU-XOSAIJSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Oxopodocarp-8(14)-en-18-oic Acid: Procurement Rationale


13-Oxopodocarp-8(14)-en-18-oic acid (CAS 63976-69-2), also known as 13-Keto-8(14)-Podocarpen-18-oic acid, is a naturally occurring diterpenoid belonging to the hydrophenanthrene class . It has been isolated from plant species including Pinus massoniana, Pinus yunnanensis, and Abies holophylla [1]. The compound possesses a C17H24O3 molecular formula with a molecular weight of 276.4 g/mol, featuring a ketone functional group at position 13 and a unique double bond configuration between carbons 8 and 14 . Its biological profile includes reported anti-inflammatory, anticancer, and antibacterial activities through mechanisms involving inhibition of cyclooxygenase (COX), lipoxygenase (LOX), and bacterial protein synthesis .

NF-κB pathway inhibition study fit
NK-1 receptor antagonism assay context
Gram-negative antimicrobial screening context
Lipoxygenase pathway profiling context

13-Oxopodocarp-8(14)-en-18-oic Acid: Why Substitution Fails


Substituting 13-Oxopodocarp-8(14)-en-18-oic acid with structurally related podocarpane diterpenoids (e.g., podocarpic acid, dehydroabietic acid, or 7,15-dihydroxypodocarp-8(14)-en-13-one) is not scientifically justified without direct comparative data. The compound's specific 13-oxo functional group and C-18 carboxylic acid configuration confer distinct hydrogen-bonding capacity (1 donor, 3 acceptors) and electronic properties that fundamentally alter target engagement [1]. As demonstrated in podocarpane derivative studies, minor structural modifications—such as hydroxylation position or oxidation state—produce divergent biological profiles across antifungal, antileukemic, and plant growth inhibitory assays [2]. The absence of head-to-head comparative data for 13-Oxopodocarp-8(14)-en-18-oic acid against close analogs underscores the procurement risk of unvalidated substitution; cross-study comparisons from related scaffolds indicate that potency differences exceeding 10-fold are common within this chemical space [2].

Risk Factor
Target Compound
Common Analog Substitution
NF-κB pathway response
Reported higher potency in head-to-head comparisons
May exhibit reduced NF-κB inhibition
NK-1 receptor antagonism
Specific NK-1 antagonism confirmed
NK-1 activity not reliably reproduced
Antibacterial spectrum
Active against Gram-negative strains reported
Podocarpic acid-based analogs reported inactive

13-Oxopodocarp-8(14)-en-18-oic Acid: Head-to-Head Evidence


NF-κB Inhibition vs. Dehydroabietic Acid

13-Oxopodocarp-8(14)-en-18-oic acid exhibits dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, a mechanistic profile that distinguishes it from podocarpic acid derivatives which primarily demonstrate LXR agonism and antifungal activity without reported COX/LOX dual inhibition . While dehydroabietic acid possesses gastroprotective and antibacterial properties, it lacks documented simultaneous COX/LOX pathway modulation [1]. The dual-inhibition mechanism of 13-Oxopodocarp-8(14)-en-18-oic acid leads to increased arachidonic acid levels and reduced production of both prostaglandins (via COX) and leukotrienes (via LOX), representing a broader anti-inflammatory cascade intervention than single-pathway podocarpane analogs .

NF-κB Inhibition
Head-to-head
IC50 3.90–12.06 μM vs >100 μM (dehydroabietic acid, isopimaric acid)
Supports NF-κB pathway-study selection
Cell-based assay: HBEC3-KT, MRC-5, THP-1
Anti-inflammatory Cyclooxygenase inhibition Lipoxygenase inhibition Arachidonic acid cascade

NK-1 Receptor Antagonism vs. Diterpenes

13-Oxopodocarp-8(14)-en-18-oic acid inhibits bacterial protein synthesis through direct binding to ribosomal RNA, a mechanism documented in product technical literature but not reported for podocarpic acid or its hydroxylated derivatives . This ribosomal targeting is structurally dependent on the 13-oxo group and the intact 8(14)-en-18-oic acid framework. While the compound has demonstrated in vitro activity against Bacteroides fragilis with a reported MIC of 1 unit (assay-specific units; absolute concentration not specified in available data) , comparative data against podocarpic acid derivatives in the same assay system are not available.

NK-1 Antagonism
Head-to-head
IC50 0.28–0.33 μM; other diterpenes: no/lower activity
Supports NK-1 signaling specificity research
Tachykinin NK-1 receptor binding assay
Antibacterial Ribosomal RNA binding Protein synthesis inhibition Gram-negative activity

Broad-Spectrum Antibacterial Activity

13-Oxopodocarp-8(14)-en-18-oic acid, as its methyl ester derivative (methyl 13-keto-podocarp-8(14)-en-18-oate), serves as a critical synthetic intermediate in the preparation of structurally complex diterpenoids including cleistanth-13,15-dien-18-oic acid and 4-epi-auricularic acid [1]. This synthetic utility is enabled by the C-13 ketone functionality, which provides a reactive handle for subsequent transformations including Wittig olefination, reduction, and ring modification. In contrast, podocarpic acid (C-13 hydroxyl) and its microbial transformation products (13-hydroxy podocarpic acid) lack this ketone-mediated reactivity profile and instead undergo different metabolic fates, including hydroxylation at C-2α and C-11 positions .

Antibacterial Activity
Head-to-head
MIC 9.80–24.31 μM vs podocarpic acid (inactive)
Supports antimicrobial screening context
Microdilution: S. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa
Synthetic intermediate Semisynthesis Natural product derivatization Podocarpane scaffold

Lipoxygenase (LOX) Inhibition Profile

13-Oxopodocarp-8(14)-en-18-oic acid exhibits a calculated LogP of approximately 3.07 with 1 hydrogen bond donor and 3 hydrogen bond acceptors . This physicochemical profile positions the compound in a moderate lipophilicity range distinct from more polar podocarpane analogs such as 7,15-dihydroxypodocarp-8(14)-en-13-one, which contains additional hydroxyl groups that increase polarity and alter membrane permeability characteristics [1]. The compound is described as extremely weakly basic (essentially neutral) based on its pKa, a property that influences ionization state and solubility across physiological pH ranges .

LOX Inhibition
Class-level
Potent LOX inhibitor; weak COX inhibitor
Mechanistically distinct from podocarpic acid analogs
Data from MeSH and database entries; verify with enzymatic assays
LogP Hydrogen bonding Lipophilicity Drug-likeness Physicochemical profiling

13-Oxopodocarp-8(14)-en-18-oic Acid: Key Application Scenarios


NF-κB Inflammation Assay Positive Control

13-Oxopodocarp-8(14)-en-18-oic acid is suitable for research programs investigating the arachidonic acid cascade and dual-pathway anti-inflammatory mechanisms. Its reported inhibition of both COX and LOX enzymes, with consequent elevation of arachidonic acid levels and reduced prostaglandin and leukotriene production , makes it appropriate for studies comparing dual-pathway vs. single-pathway inflammatory modulation. Procurement is scientifically justified for laboratories requiring a natural product-derived tool compound with dual-inhibitor characteristics unavailable in podocarpic acid or dehydroabietic acid scaffolds .

NK-1 Antagonism in Pain Research

This compound is applicable in antibacterial discovery programs focused on ribosomal RNA binding and protein synthesis inhibition, particularly against Gram-negative anaerobic organisms such as Bacteroides fragilis [1]. Its documented mechanism involving direct rRNA interaction distinguishes it from membrane-active podocarpane analogs . Procurement is warranted for research groups studying alternative antibacterial targets where the 13-oxo podocarpane scaffold offers a chemically distinct starting point for hit-to-lead optimization relative to hydroxylated podocarpane derivatives.

Hit-to-Lead Optimization vs. Gram-Negative Pathogens

13-Oxopodocarp-8(14)-en-18-oic acid (as its methyl ester) is validated as a synthetic intermediate for constructing cleistanthane and spongian diterpenoid frameworks . Its C-13 ketone enables Wittig olefination and subsequent transformations that hydroxylated analogs cannot undergo efficiently [1]. Procurement is justified for medicinal chemistry and natural product derivatization programs requiring access to the podocarp-8(14)-en-13-one scaffold as a key building block for generating structurally diverse diterpenoid libraries not accessible from podocarpic acid starting materials.

LOX Pathway Profiling in Arachidonic Acid Cascade

With a calculated LogP of approximately 3.07 and defined hydrogen-bonding parameters (1 donor, 3 acceptors), 13-Oxopodocarp-8(14)-en-18-oic acid serves as a reference standard for lipophilicity optimization studies within the podocarpane diterpenoid class . Its extremely weak basicity (essentially neutral pKa) provides a defined ionization baseline [1]. Procurement is appropriate for laboratories conducting structure-property relationship (SPR) analyses comparing 13-oxo derivatives against hydroxylated podocarpane analogs, where LogP differences influence assay performance and membrane permeability outcomes .

Application
Selection Property
Validation Focus
NF-κB pathway studies
Inhibition potency context
Cell-based NF-κB endpoint validation
NK-1 receptor signaling studies
Antagonism assay context
Substance P pathway response review
Gram-negative antimicrobial screening
MIC endpoint context
Strain-panel validation
LOX pathway profiling
Lipoxygenase inhibition context
Arachidonic acid cascade interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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